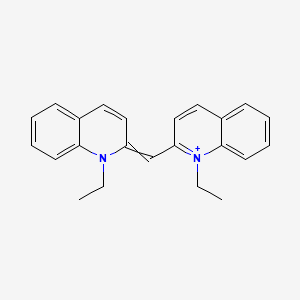

1,1'-Diethyl-2,2'-cyanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJZCWVTGOVGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20766-49-8 | |

| Record name | 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20766-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1'-Diethyl-2,2'-cyanine iodide (CAS 977-96-8): Properties, Mechanisms, and Applications

This guide provides a comprehensive technical overview of 1,1'-Diethyl-2,2'-cyanine iodide, a versatile cyanine dye with significant applications in biological research and drug development. Known by several synonyms including Pseudoisocyanine iodide (PIC), Decynium 22, and 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium iodide, this compound's unique photophysical properties and biological interactions make it an invaluable tool for researchers.[1][2] This document delves into its core characteristics, mechanisms of action, and practical applications, offering field-proven insights for scientists and professionals.

Core Physicochemical and Spectroscopic Profile

This compound iodide is a quinocyanine dye characterized by a robust chemical structure and distinct physical properties.[3][4] Its extended conjugated system is the foundation of its strong optical absorption and fluorescence capabilities.[5] The molecule's stability and solubility in specific organic solvents are critical for its practical utility in experimental settings.

Table 1: Key Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| CAS Number | 977-96-8 | [1] |

| Molecular Formula | C₂₃H₂₃IN₂ | [1] |

| Molecular Weight | 454.35 g/mol | [1][2] |

| Appearance | Golden yellow to dark red or dark green crystalline powder.[1][3][4] | [1][3][4] |

| Melting Point | ~273 °C (with decomposition) | [1][2][5] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) up to 10 mM.[3][4] | [3][4] |

| Absorption Max (λmax) | ~524-525 nm (in Ethanol or Water) | [2][3][5][6] |

| Molar Absorptivity (ε) | ~54,000 L·mol⁻¹·cm⁻¹ at 524 nm (in Ethanol) | [5][6][7] |

| Purity | ≥98% (by HPLC) | [1][8] |

The high molar absorptivity is a key feature, enabling sensitive detection even at low concentrations, which is highly advantageous for applications like fluorescence microscopy and biochemical assays.[1] However, it is sensitive to light and strong oxidizing agents, which can lead to degradation.[5][9]

The Phenomenon of J-Aggregation

A defining characteristic of this compound iodide is its capacity to form J-aggregates in aqueous solutions.[5] This self-assembly process is highly dependent on factors like concentration, temperature, and solvent polarity.[10]

-

Monomeric State: At low concentrations or in organic solvents like ethanol, the dye exists primarily as monomers, exhibiting an absorption maximum around 524 nm.[5][10]

-

Aggregate Formation: In aqueous solutions at higher concentrations, the molecules self-organize into supramolecular structures known as J-aggregates. This aggregation is marked by the appearance of a new, sharp, and red-shifted absorption band at approximately 573 nm.[10]

This spectral shift is due to strong exciton coupling between the dye molecules arranged in a head-to-tail fashion.[5] The formation of J-aggregates is not merely a physical curiosity; it is the basis for its use as a fluorescent probe inside cells. While the monomeric form is weakly fluorescent, the aggregated state exhibits strong superradiant emission, a phenomenon that can be harnessed to report on cellular uptake and localization.[11]

Mechanism of Action: Inhibition of Monoamine Transporters

In the context of drug development and neuroscience, this compound iodide (as Decynium 22) is recognized as a potent inhibitor of specific membrane transporters. Its primary targets are the organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT).[8][11][12]

These transporters play a crucial role in the disposition of monoamine neurotransmitters (like dopamine and norepinephrine) and various xenobiotics.[11] The inhibitory action of Decynium 22 is of significant interest for modulating neurotransmitter levels and studying neurodegenerative processes.

-

Competitive Inhibition: It is hypothesized that Decynium 22 competes with endogenous monoamines and other substrates for transport via OCTs and PMAT.[11] By blocking these transporters, it can prevent the uptake of neurotoxins or alter the extracellular concentration of neurotransmitters.

-

Neuroprotective Effects: A key application stemming from this mechanism is its ability to inhibit the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a metabolite linked to Parkinson's-like neurodegeneration.[3][4][5] By blocking MPP+ entry into neurons, it can prevent the subsequent apoptosis (programmed cell death).[3][4]

Key Applications in Research

The unique properties of this dye lend it to a variety of applications in life sciences research.

-

Fluorescent Imaging: It is widely used as a fluorescent probe for imaging cellular processes.[1][5][13] Its ability to form highly fluorescent J-aggregates upon cellular uptake allows for the visualization of cells and the study of transporter activity.[11]

-

Neuroscience Research: Its role as an inhibitor of MPP+ uptake makes it a valuable tool for studying the mechanisms of neurotoxicity and developing potential neuroprotective strategies.[3][5]

-

Photodynamic Therapy (PDT): In some research contexts, cyanine dyes are explored for their potential in PDT.[1][13][14] When activated by light, they can generate reactive oxygen species that selectively destroy targeted cells, such as cancer cells.[1][13]

-

Sensor Development: The dye's sensitivity to its chemical environment makes it a candidate for use in the development of optical biosensors for detecting specific biomolecules or environmental pollutants.[1][13][14]

Experimental Protocol: Cell-Based Fluorescence Imaging

This protocol outlines a generalized workflow for using this compound iodide to visualize cells based on transporter-mediated uptake.

1. Reagent Preparation:

- Prepare a 10 mM stock solution of this compound iodide in high-quality, anhydrous DMSO.[3][4]

- Vortex thoroughly to ensure complete dissolution. Store protected from light at room temperature.[3][15]

2. Cell Culture:

- Plate cells of interest (e.g., astrocytes, which express OCTs) in a suitable format for microscopy (e.g., glass-bottom dishes).[11]

- Culture cells to the desired confluency under standard conditions.

3. Staining Procedure:

- Prepare a working solution of the dye by diluting the stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration (typically in the low micromolar range, e.g., 1-10 µM).

- Aspirate the culture medium from the cells and wash once with the buffer.

- Incubate the cells with the dye working solution at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time may require optimization.

- Causality Note: Incubation allows for active transport of the dye into the cells via transporters like OCTs. The intracellular environment and potential interaction with biomolecules like DNA can template the formation of fluorescent J-aggregates.[11]

4. Imaging:

After incubation, wash the cells two to three times with fresh buffer to remove extracellular dye.

Add fresh buffer or imaging medium to the cells.

Visualize the cells using a fluorescence microscope. Use an excitation wavelength near 480 nm and collect emission centered around 570-580 nm to specifically detect the intracellular J-aggregates.[11]

Workflow for cell imaging with the dye. Safety and Handling

This compound iodide is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

Hazard Identification: The compound is classified as fatal if swallowed or inhaled, harmful in contact with skin, and causes serious skin and eye irritation.[16][17] It may also cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and protective gloves when handling.[15][16] Work in a well-ventilated area or under a chemical fume hood.[16] Respiratory protection may be required.[16]

-

Handling and Storage: Avoid creating dust.[16] Keep the container tightly closed and store in a dry, well-ventilated place, protected from light.[15][16] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[16]

-

Disposal: Dispose of the material and its container as hazardous waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound iodide is a multifaceted chemical tool with a rich history and a promising future in scientific research. Its utility is rooted in its unique photophysical properties, particularly its ability to form J-aggregates, and its specific biological activity as a potent inhibitor of key monoamine transporters. For researchers in cell biology, neuroscience, and drug development, a thorough understanding of its properties, mechanisms, and handling requirements is essential to leverage its full potential in advancing scientific discovery.

References

- EvitaChem. (n.d.). Buy this compound iodide (EVT-304010).

- ChemicalBook. (n.d.). This compound IODIDE | 977-96-8.

- ChemicalBook. (n.d.). This compound iodide.

- MedChemExpress. (n.d.). Pseudoisocyanine iodide (this compound iodide) | Transporter Inhibitor.

- Chem-Impex. (n.d.). This compound iodide.

- Chemoventory. (n.d.). This compound Iodide, 99% (UV-Vis).

- PhotochemCAD. (n.d.). This compound iodide.

- Oregon Medical Laser Center. (2017). This compound iodide.

- Chem-Impex. (n.d.). 1,1'-Diethyl-2,2'-carbocyanine iodide.

- J&K Scientific. (n.d.). 1,1′-Diethyl-2,2′-cyanine iodide | 605-91-4.

- Tocris Bioscience. (n.d.). Decynium 22 | CAS 977-96-8.

- Santa Cruz Biotechnology. (n.d.). 1,1'-Diethyl-2,4'-cyanine iodide - Material Safety Data Sheet.

- The Journal of Physical Chemistry B. (n.d.). Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution.

- TCI Chemicals. (n.d.). This compound Iodide | 977-96-8.

- Ivanov, A. I., et al. (n.d.). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. PubMed Central.

- ResearchGate. (n.d.). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.

- PubChem. (n.d.). This compound iodide.

- University of Wisconsin-Madison. (n.d.). Absorption Spectra of Conjugated Dyes. Retrieved from University of Wisconsin-Madison Chemistry Department.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,1′-二乙基-2,2′-碘化氰 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound IODIDE | 977-96-8 [chemicalbook.com]

- 4. This compound IODIDE CAS#: 977-96-8 [m.chemicalbook.com]

- 5. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]

- 6. PhotochemCAD | this compound iodide [photochemcad.com]

- 7. This compound iodide [omlc.org]

- 8. Decynium 22 | CAS 977-96-8 | Tocris Bioscience [tocris.com]

- 9. Absorption Spectra of Conjugated Dyes [gustavus.edu]

- 10. nathan.instras.com [nathan.instras.com]

- 11. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chemimpex.com [chemimpex.com]

- 14. jk-sci.com [jk-sci.com]

- 15. simmons.chemoventory.com [simmons.chemoventory.com]

- 16. geneseo.edu [geneseo.edu]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Pseudoisocyanine Iodide: From Molecular Properties to Advanced Applications

Abstract: This technical guide provides a comprehensive overview of Pseudoisocyanine iodide (PIC), a classic cyanine dye renowned for its remarkable ability to form J-aggregates with unique photophysical properties. We delve into the fundamental chemical and spectroscopic characteristics of PIC, with a detailed exploration of the theory and mechanism behind J-aggregation. This guide offers field-proven insights into the practical applications of PIC in spectroscopy, materials science, and biological imaging, supported by detailed experimental protocols. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize Pseudoisocyanine iodide in their work.

Introduction to Pseudoisocyanine Iodide (PIC)

Pseudoisocyanine iodide, systematically named 1,1'-Diethyl-2,2'-cyanine iodide, is a cationic cyanine dye that has been a subject of intense scientific interest since the 1930s.[1][2] Its significance stems from its propensity to self-assemble into highly ordered supramolecular structures known as J-aggregates.[2][3] These aggregates exhibit distinct spectroscopic properties, most notably a sharp, narrow, and bathochromically shifted (red-shifted) absorption band, referred to as the J-band, which is a hallmark of coherent excitonic coupling between the dye molecules.[3][4][5]

Chemical Structure and Core Properties

Pseudoisocyanine iodide is composed of two quinoline rings linked by a methine bridge, with ethyl groups attached to the nitrogen atoms.[6][7] The positive charge is delocalized across the conjugated π-system of the molecule.

The planarity of the molecule and the extensive π-conjugation are crucial for its strong absorption in the visible region and its ability to form stable aggregates through π-π stacking.

Caption: Experimental workflow for preparing and characterizing PIC J-aggregates.

Conclusion

Pseudoisocyanine iodide remains a cornerstone molecule for the study of excitonic phenomena and supramolecular chemistry. Its ability to form well-defined J-aggregates with distinct and powerful optical properties provides a versatile platform for both fundamental research and applied science. From understanding the basics of molecular self-assembly to designing sophisticated DNA-templated photonic devices, the principles demonstrated by PIC continue to inspire innovation. This guide has provided a technical foundation and practical methodologies, empowering researchers to explore and exploit the remarkable properties of this classic cyanine dye.

References

-

Aggregation of Pseudoisocyanine Iodide in Cellulose Acetate Films: Structural Characterization by FTIR . Langmuir - ACS Publications.

-

Molecular model of J-aggregated pseudoisocyanine fibers . AIP Publishing.

-

Molecular model of J-aggregated pseudoisocyanine fibers . PMC - NIH.

-

Pseudoisocyanine iodide-SDS . MedChemExpress.

-

This compound iodide . PubChem.

-

Quinolinium, 1-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-, iodide (1:1) . EPA.

-

1-Ethyl-2-((1-ethylquinolin-2(1H)-ylidene)methyl)quinolin-1-ium iodide, min 98%, 100 mg . Ereztech.

-

Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities . NIH.

-

On the Structure of the J-Aggregates of Pseudoisocyanine . ResearchGate.

-

Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water . Soft Matter (RSC Publishing).

-

(E)-1-Ethyl-2-((1-ethylquinolin-2(1H)-ylidene)methyl)quinolin-1-ium iodide (1 x 100 mg) . Reagentia.

-

Aggregation of Pseudoisocyanine Iodide in Cellulose Acetate Films: Structural Characterization by FTIR . American Chemical Society.

-

J-aggregate . Grokipedia.

-

(E)-1-Ethyl-2-((1-ethylquinolin-2(1H)-ylidene)methyl)quinolin-1-ium iodide (1 x 250 mg) . Reagentia.

-

Pseudoisocyanine iodide (this compound iodide) . MedChemExpress.

-

Spectroscopic and AFM Studies on the Structures of Pseudoisocyanine J Aggregates at a Mica/Water Interface . The Journal of Physical Chemistry B - ACS Publications.

-

Formation of pseudoisocyanine J-aggregates during thin-film formation . Semantic Scholar.

-

1-Ethyl-2-[(1-ethyl-4(1h)-quinolylidene)methyl]-quinolinium iodide . NIST WebBook.

-

Aggregation of Pseudoisocyanine Iodide in Cellulose Acetate Films: Structural Characterization by FTIR | Request PDF . ResearchGate.

-

The role of cellulose acetate as a matrix for aggregation of pseudoisocyanine iodide: absorption and emission studies . PubMed.

-

SAFETY DATA SHEET . Sigma-Aldrich.

-

Influence of pseudoisocyanine - aggregate agglomeration on the optical properties . Journal "Functional Materials".

-

SAFETY DATA SHEET . Sigma-Aldrich.

-

SAFETY DATA SHEET . Fisher Scientific.

-

Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates . PMC - NIH.

-

1,1′-Diethyl-2,2′-cyanine iodide - Safety Data Sheet . Sigma-Aldrich.

-

Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins . MDPI.

-

977-96-8, Pseudoisocyanine Formula . ECHEMI.

-

PSEUDOISOCYANINE IODIDE . FDA.

Sources

- 1. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Molecular model of J-aggregated pseudoisocyanine fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Decynium-22: A Technical Guide to its Mechanism of Action as a Polyspecific Organic Cation Transporter Inhibitor

Executive Summary: Decynium-22 (D22) is a potent, non-selective inhibitor of polyspecific organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT).[1][2] Belonging to the cyanine dye family, D22 is a cationic molecule widely utilized in pharmacological research to probe the function of these low-affinity, high-capacity transporters.[3][4] Its primary mechanism of action is competitive inhibition of substrate uptake, making it an invaluable tool for distinguishing the activity of OCTs/PMAT from high-affinity, low-capacity monoamine transporters like DAT, SERT, and NET.[1][3] This guide provides an in-depth analysis of D22's mechanism, quantitative interaction profile, and detailed protocols for its application in research settings, targeting drug development professionals and academic researchers.

The Landscape of Organic Cation Transport in Pharmacology

The disposition, efficacy, and toxicity of many cationic drugs and endogenous molecules are governed by transporter proteins. Two major superfamilies are of primary importance: the high-affinity Solute Carrier 6 (SLC6) family (e.g., DAT, SERT, NET) and the low-affinity Solute Carrier 22 (SLC22) and 29 (SLC29) families, which include the Organic Cation Transporters (OCT1, OCT2, OCT3) and the Plasma Membrane Monoamine Transporter (PMAT), respectively.[2][5] While SLC6 transporters are targets for major drug classes like SSRIs, the OCT/PMAT systems, often termed "uptake2," play a crucial role in the clearance of monoamines and a wide array of xenobiotics in the brain, liver, kidney, and other tissues.[2][6] Decynium-22 serves as a key pharmacological tool to isolate and study the function of this uptake2 system.[1][7]

Core Mechanism of Action: Competitive Inhibition

Decynium-22's primary mechanism is the competitive inhibition of substrate transport by OCT and PMAT proteins.[8] As a cation itself, D22 is hypothesized to compete with other cationic substrates, such as the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) or the fluorescent probe 4-(4-dimethylaminostyryl)-N-methylpyridinium (ASP+), for access to the transporter's binding pocket.[1][3] This interaction prevents the translocation of the substrate across the cell membrane without being significantly transported itself. Evidence suggests D22 has a very high affinity for OCT family members, binding at nanomolar concentrations.[3][6][9]

dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Competitive inhibition of OCTs by Decynium-22.

Quantitative Inhibition Profile

The potency of Decynium-22 varies across different transporter isoforms. It is generally most potent at OCT3, followed by OCT2 and PMAT. The half-maximal inhibitory concentrations (IC50) are critical for designing experiments and interpreting results.

| Transporter Target | Species | Substrate Used | IC50 (µM) | Reference |

| hOCT1 | Human | [3H]-MPP+ | ~1.14 - 5.0 | [10] |

| hOCT2 | Human | [3H]-MPP+ | ~0.1 - 2.71 | [1][10] |

| hOCT3 | Human | [3H]-MPP+ | ~0.072 | [11] |

| hPMAT | Human | [3H]-MPP+ | ~1.0 - 7.77 | [2][10] |

| mDAT | Mouse | [3H]-MPP+ | 13 | [1] |

| mNET | Mouse | [3H]-MPP+ | 35 | [1] |

| mSERT | Mouse | [3H]-MPP+ | 8 | [1] |

Note: IC50 values can vary depending on the experimental system, cell line, and specific substrate used.[1] While D22 is a potent OCT/PMAT inhibitor, it also shows micromolar affinity for high-affinity monoamine transporters, a critical consideration for experimental design.[1][5]

Experimental Protocols for Characterizing D22 Activity

Rationale for Assay Design: The HEK293 Model System

Expertise & Experience: The most common and reliable method for studying D22's mechanism is a competitive uptake inhibition assay using a heterologous expression system. Human Embryonic Kidney 293 (HEK293) cells are the industry standard for this purpose. The causality is clear: HEK293 cells have low endogenous transporter expression, providing a "clean" background. When they are stably or transiently transfected to overexpress a single transporter (e.g., hOCT2), any measured uptake of a specific substrate can be confidently attributed to that transporter's activity. This creates a self-validating system where the difference between transfected and non-transfected (or empty vector) cells defines the specific signal.

Trustworthiness: The choice of substrate is equally critical. While radiolabeled substrates like [3H]-MPP+ are traditional, fluorescent substrates such as ASP+ offer a safer, higher-throughput alternative without sacrificing accuracy.[12][13] ASP+ is a well-validated substrate for multiple OCTs, and its fluorescence upon cellular uptake can be readily quantified with a microplate reader.[12][14][15]

Detailed Protocol: In Vitro hOCT2 Inhibition Assay using ASP+

This protocol describes a standard method to determine the IC50 of Decynium-22 for the human organic cation transporter 2 (hOCT2).

1. Cell Culture and Seeding:

- Culture HEK293 cells stably expressing hOCT2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

- Two days prior to the assay, seed the cells onto a poly-D-lysine-coated, clear-bottom, black-walled 96-well plate at a density of 40,000-60,000 cells per well.[1] Aim for 80-90% confluency on the day of the experiment.

2. Preparation of Assay Buffers and Reagents:

- Assay Buffer (KHB): Krebs-HEPES buffer (pH 7.3) containing: 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 25 mM HEPES, 5 mM D-glucose.[1]

- ASP+ Stock Solution: Prepare a 10 mM stock of ASP+ in DMSO.

- Decynium-22 Stock Solution: Prepare a 10 mM stock of Decynium-22 in DMSO. Create a serial dilution series in KHB to achieve final assay concentrations ranging from 1 nM to 100 µM.

3. Assay Procedure:

- On the day of the experiment, aspirate the culture medium from the wells.

- Wash each well once with 200 µL of pre-warmed (37°C) KHB.[1]

- Add 50 µL of KHB containing the various concentrations of Decynium-22 (or vehicle for control wells) to the appropriate wells.

- Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to equilibrate with the cells.[1]

- Initiate the transport reaction by adding 50 µL of pre-warmed KHB containing ASP+ to each well. The final ASP+ concentration should be at or near its Km for hOCT2 (typically 10-20 µM).

- Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake, determined in preliminary time-course experiments.

- Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KHB.[1]

- After the final wash, lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.[1]

4. Data Acquisition and Analysis:

- Measure the fluorescence in each well using a microplate reader with appropriate excitation and emission wavelengths for ASP+ (e.g., Ex: 475 nm, Em: 605 nm).

- Define 100% transport as the fluorescence in vehicle-treated wells (Total Uptake).

- Define 0% transport (or non-specific uptake) as the fluorescence in wells treated with a saturating concentration of a known inhibitor (e.g., 1 mM cimetidine or a high concentration of D22).[16]

- Subtract the non-specific uptake value from all other measurements.

- Plot the percentage of specific uptake as a function of the log concentration of Decynium-22.

- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC50 value.[1]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for an in vitro transporter inhibition assay.

Applications and Limitations

Applications:

-

Drug-Drug Interaction (DDI) Studies: D22 is used as a prototypical inhibitor to assess whether new chemical entities interact with OCTs, a key recommendation in regulatory guidance.[4][16]

-

Elucidating Transporter Function: It helps isolate the contribution of OCTs/PMAT to neurotransmitter clearance, especially in models where high-affinity transporters are genetically or pharmacologically knocked out.[1][4][17]

-

Antidepressant Research: Studies have shown D22 can potentiate the effects of SSRIs, suggesting that inhibiting OCTs could be a novel strategy for treating depression.[4][17]

Limitations:

-

Lack of Selectivity: D22 does not readily discriminate between OCT isoforms or PMAT, making it difficult to attribute an effect to a single transporter without using knockout models.[1][18]

-

Off-Target Effects: At higher micromolar concentrations, D22 can inhibit high-affinity monoamine transporters (DAT, NET, SERT) and has been shown to interfere with ion channel function, which can confound the interpretation of results in complex systems.[1][2][5][19]

Conclusion

Decynium-22 remains an indispensable pharmacological tool for the study of low-affinity organic cation transporters. Its well-characterized mechanism as a potent, competitive inhibitor allows researchers to dissect complex transport phenomena. While its lack of selectivity necessitates careful experimental design and data interpretation, its utility in preclinical DDI screening and fundamental research is firmly established. Understanding the quantitative details of its interaction profile and employing robust, validated protocols are paramount to leveraging its full potential in drug discovery and development.

References

-

Cerveny, L., Svecova, L., & Sestak, V. (2014). Organic Cation Transport Measurements Using Fluorescence Techniques. Methods in Molecular Biology, 1141, 349-366. [Link]

-

Fraser-Spears, R., Krause-Heuer, A. M., Basiouny, M., et al. (2019). Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter. European Journal of Pharmacology, 842, 351-364. [Link]

-

Haar, G., Hrachova, K., Wagner, T., Boehm, S., & Schicker, K. (2023). Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels. Frontiers in Pharmacology, 14, 1276100. [Link]

-

Schicker, K., Haar, G., Hrachova, K., Wagner, T., & Boehm, S. (2023). Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels. National Institutes of Health. [Link]

-

Inyushin, M., Zayzafoon, M., & Martinez-Zaguilan, R. (2009). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. Neuroscience, 164(3), 1320-1332. [Link]

-

ResearchGate. (n.d.). IC 50 values of various agents for mOct2, mOct3, and mPmat activities. ResearchGate. [Link]

-

Lloyd, K. E., Todey, S. A., & Neumaier, J. F. (2022). High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish. Frontiers in Behavioral Neuroscience, 16, 867807. [Link]

-

Mayer, F. P., Wimmer, L., Dillon, S., et al. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(11), 5983. [Link]

-

Horton, R. E., Apple, D. M., & Daws, L. C. (2013). Decynium-22 Enhances SSRI-Induced Antidepressant-Like Effects in Mice: Uncovering Novel Targets to Treat Depression. Journal of Neuroscience, 33(25), 10534-10543. [Link]

-

Gasser, P. J., & Daws, L. C. (2021). Organic Cation Transporters in Psychiatric Disorders. Handbook of Experimental Pharmacology, 267, 237-256. [Link]

-

Fraser-Spears, R., Krause-Heuer, A. M., Basiouny, M., et al. (2018). Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter. PubMed. [Link]

-

Le Daré, B., Hmila, I., & Olivier, D. (2021). Substrate-Dependent Trans-Stimulation of Organic Cation Transporter 2 Activity. Pharmaceuticals, 14(7), 675. [Link]

-

Laws, J. D. (2024). Transport of The Fluorescent Substrate ASP+ by Organic Cation Transporter-3 in Human Corneal Epithelial Cells. The Athenaeum. [Link]

-

ResearchGate. (2019). Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter. ResearchGate. [Link]

-

Laws, J. D. (2024). Transport of The Fluorescent Substrate ASP+ by Organic Cation Transporter-3 in Human Corneal Epithelial Cells. The Athenaeum. [Link]

-

ResearchGate. (2015). Differential Activity of Decynium‐22 Analogs: Novel Targets for Probing Low‐Affinity/High‐Capacity Biogenic Amine Transporters. ResearchGate. [Link]

-

ResearchGate. (n.d.). Inhibition of MPP⁺-induced response by decynium-22 or 10 µM of OCT inhibitors in impedance-based transporter assay. ResearchGate. [Link]

-

Labroots. (2023). Microplate Reader Detection of a Fluorescent Substrate to Determine Transporter Activity and... YouTube. [Link]

-

Lloyd, K. E., Todey, S. A., & Neumaier, J. F. (2022). High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish. National Institutes of Health. [Link]

-

ResearchGate. (2017). The effect of kinase inhibitors on the decynium-22-mediated OCT3... ResearchGate. [Link]

-

Yin, J., Smith, N., & Feng, B. (2021). In Vitro Inhibition of Renal OCT2 and MATE1 Secretion by Antiemetic Drugs. International Journal of Molecular Sciences, 22(12), 6439. [Link]

-

Haar, G., Hrachova, K., Wagner, T., Boehm, S., & Schicker, K. (2023). Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels. PubMed. [Link]

Sources

- 1. Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels [frontiersin.org]

- 3. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decynium-22 Enhances SSRI-Induced Antidepressant-Like Effects in Mice: Uncovering Novel Targets to Treat Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Cation Transport Measurements Using Fluorescence Techniques | Springer Nature Experiments [experiments.springernature.com]

- 13. youtube.com [youtube.com]

- 14. athenaeum.uiw.edu [athenaeum.uiw.edu]

- 15. "Transport of The Fluorescent Substrate ASP+ by Organic Cation Transpor" by Jeremy Laws [athenaeum.uiw.edu]

- 16. In Vitro Inhibition of Renal OCT2 and MATE1 Secretion by Antiemetic Drugs [mdpi.com]

- 17. Organic Cation Transporters in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,1'-Diethyl-2,2'-cyanine iodide in DMSO

Introduction: The Significance of 1,1'-Diethyl-2,2'-cyanine iodide in Modern Research

This compound iodide, also known as pseudoisocyanine iodide, is a cationic cyanine dye with significant applications across various scientific disciplines. Its unique photophysical properties, particularly its propensity to form J-aggregates in aqueous solutions, have made it a valuable tool in fields ranging from photography to biophysics.[1][2] In contemporary research, it is frequently utilized as a fluorescent probe for labeling biomolecules, enabling the visualization of cellular structures and processes.[3] Furthermore, its role as a potent inhibitor of the extraneuronal monoamine transporter (EMT) makes it a crucial compound in neurobiological studies.[3]

The choice of solvent is paramount in harnessing the full potential of this dye. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in bioconjugation and other applications involving fluorescent dyes, primarily due to its ability to dissolve a wide range of both polar and nonpolar compounds.[4] This guide provides a comprehensive technical overview of the solubility of this compound iodide in DMSO, offering practical protocols and insights for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Core Properties and Solubility Profile

This compound iodide typically presents as a dark red or dark green crystalline powder.[3] Its solubility in DMSO is a critical parameter for the preparation of stock solutions for various applications.

| Property | Value | Source(s) |

| Chemical Formula | C₂₃H₂₃IN₂ | [5] |

| Molecular Weight | 454.35 g/mol | [3] |

| Appearance | Dark red or dark green powder | [3] |

| Melting Point | 273 °C (decomposes) | [3] |

| Solubility in DMSO | Up to 10 mM | [3] |

| Absorption Maximum (λmax) in Ethanol | ~524 nm | [6][7] |

Understanding Aggregation: A Tale of Two Solvents

A key characteristic of this compound iodide is its tendency to form J-aggregates, which are highly ordered molecular assemblies.[1][2] This aggregation is highly dependent on factors such as dye concentration, temperature, and solvent polarity.[1]

In aqueous solutions , the high dielectric constant promotes the self-organization of the dye molecules, leading to the formation of J-aggregates.[1] This is spectroscopically observed as the appearance of a new, sharp, red-shifted absorption band at approximately 573 nm, distinct from the monomeric absorption peak at around 523 nm.[8] The formation of these aggregates is a dynamic process, with dimerization being the initial step.[8]

Conversely, in organic solvents like DMSO , the dye is expected to exist predominantly in its monomeric form. Organic solvents are often employed specifically to prevent the aggregation that is prevalent in aqueous environments.[4] While direct studies on the aggregation of this compound iodide in pure DMSO are not extensively documented, the general principle for cyanine dyes is that polar aprotic solvents like DMSO effectively solvate the dye molecules, minimizing the intermolecular interactions that lead to aggregation.[4][9] Therefore, when working with this dye in DMSO, the primary concern is achieving complete dissolution rather than managing aggregation.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details a validated methodology for preparing a 10 mM stock solution of this compound iodide in DMSO, designed to ensure complete dissolution and stability.

I. Materials and Equipment

-

This compound iodide powder

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Calibrated analytical balance

-

Amber glass vial with a screw cap

-

Micropipettes

-

Vortex mixer

-

Water bath sonicator

II. Pre-dissolution Preparations

-

Acclimatization: Allow the vial of this compound iodide powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This crucial step minimizes the condensation of atmospheric moisture, which can significantly impact solubility.

-

Calculation: Determine the required mass of the dye for your desired volume of a 10 mM stock solution. (Molecular Weight = 454.35 g/mol )

-

Mass (mg) = 10 mmol/L * Volume (L) * 454.35 g/mol * 1000 mg/g

-

III. Dissolution Workflow

Caption: Dissolution workflow for this compound iodide in DMSO.

IV. Step-by-Step Methodology

-

Carefully weigh the calculated amount of this compound iodide and transfer it to an amber glass vial.

-

Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the vial.

-

Securely cap the vial and vortex the solution vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source. If any particulate matter remains, proceed to the next step.

-

Place the vial in a water bath sonicator and sonicate for 5-10 minutes. This will help to break up any small aggregates and facilitate complete dissolution.

-

Re-inspect the solution. It should now be a clear, homogenous solution.

-

For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions in anhydrous DMSO are generally stable for several months.

Troubleshooting and Best Practices

-

Precipitation Upon Storage: If a precipitate forms over time, it is likely due to the absorption of water by the DMSO.[10] It is imperative to use anhydrous DMSO and to handle it in a way that minimizes exposure to atmospheric moisture.

-

Incomplete Dissolution: If the dye does not fully dissolve after vortexing and sonication, gentle warming of the solution to approximately 37°C can be attempted. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can potentially lead to compound precipitation.[10] Aliquoting the stock solution into smaller volumes for single use is a highly recommended practice.

-

DMSO Quality: The purity and water content of the DMSO are critical. Always use a high-purity, anhydrous grade of DMSO for preparing stock solutions of fluorescent dyes.

Spectroscopic Analysis in DMSO

When dissolved in ethanol, this compound iodide exhibits a characteristic absorption maximum (λmax) at approximately 524 nm, corresponding to its monomeric form.[6][7] In DMSO, a similar absorption profile is expected, indicative of the dye existing as monomers. Any significant deviation from this, such as the appearance of a new, red-shifted peak, could indicate aggregation, although this is highly unlikely in a pure, anhydrous DMSO solution. Regular spectroscopic analysis can be a useful quality control measure to ensure the integrity of the stock solution over time.

Conclusion

The successful use of this compound iodide in research is critically dependent on proper solution preparation and handling. Its solubility of up to 10 mM in DMSO makes this solvent an excellent choice for creating concentrated stock solutions. By following the detailed protocol and best practices outlined in this guide—in particular, the use of anhydrous DMSO and the avoidance of moisture contamination and repeated freeze-thaw cycles—researchers can ensure the preparation of stable, monomeric solutions of this versatile cyanine dye. This will, in turn, lead to more reliable and reproducible results in a wide array of applications, from cellular imaging to neurobiological assays.

References

-

Struganova, I. (2001). Dynamics of Formation of 1,1′-Diethyl-2,2′-cyanine Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 105(39), 8870–8878. [Link]

-

Struganova, I. A., & Belyakov, S. (2018). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. ResearchGate. [Link]

-

Prahl, S. (2017). This compound iodide. Oregon Medical Laser Center. [Link]

-

Lindsey, J. S. (n.d.). This compound iodide. PhotochemCAD. [Link]

-

Shoemaker, D. P., Garland, C. W., & Nibler, J. W. (n.d.). Absorption Spectra of Conjugated Dyes. Reed College. [Link]

-

Mount Holyoke College. (n.d.). Absorption Spectra of Conjugated Molecules. [Link]

-

Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–715. [Link]

-

Yücel, Y. H., et al. (2021). Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green. PubMed Central. [Link]

-

Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

-

El-Kouedi, M. (2005). Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution. American Journal of Undergraduate Research. [Link]

-

Akpe, V., et al. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. ResearchGate. [Link]

-

Shi, C., et al. (2021). Highly-Soluble Cyanine J-aggregates Entrapped by Liposomes for In Vivo Optical Imaging around 930 nm. Theranostics. [Link]

-

Shapiro, A. B. (2015). Response to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. [Link]

-

Zhang, M., et al. (2021). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. MDPI. [Link]

-

El-Kouedi, M. (2005). Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution. ResearchGate. [Link]

-

Di Meo, F., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound iodide. PubChem. [Link]

-

Biswas, D. (2017). Response to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. [Link]

-

Slavnova, T. D., & Chibisov, A. K. (2023). Fluorescence properties of cyanine dyes molecular aggregates in nanostructured media: A review. Functional Materials. [Link]

-

Dressler, D. H., et al. (2022). Mueller Matrix Polarimetry on Cyanine Dye J-Aggregates. MDPI. [Link]

-

El-Kouedi, M., & Korter, T. M. (2009). Cyanine Dyes: Fine Structures in Their Absorption Spectra. American Journal of Undergraduate Research. [Link]

-

Dunbar, A. C., et al. (2021). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. functmaterials.org.ua [functmaterials.org.ua]

- 3. This compound IODIDE | 977-96-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound iodide [omlc.org]

- 7. PhotochemCAD | this compound iodide [photochemcad.com]

- 8. nathan.instras.com [nathan.instras.com]

- 9. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells | MDPI [mdpi.com]

- 10. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Absorption and Emission Spectra of 1,1'-Diethyl-2,2'-cyanine Iodide

Introduction

Cyanine dyes, a class of synthetic dyes, are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. Among these, 1,1'-Diethyl-2,2'-cyanine iodide, also known as pseudoisocyanine (PIC), holds a significant place in the history and science of photochemistry.[1][2] Its remarkable ability to form highly ordered molecular aggregates, known as J-aggregates, results in unique and intense absorption bands, a phenomenon that has been the subject of extensive research.[1] This guide provides a comprehensive technical overview of the absorption and emission properties of this compound iodide, offering insights for researchers, scientists, and professionals in drug development and materials science. This dye is utilized in various applications, including as a fluorescent probe in biological imaging and in photochemical studies.[1][3]

Core Molecular and Photophysical Properties

This compound iodide is a cationic dye with a delocalized π-electron system across its quinoline rings and methine bridge. This extended conjugation is the primary determinant of its strong absorption in the visible region of the electromagnetic spectrum.[1]

| Property | Value |

| Chemical Formula | C23H23IN2 |

| Molecular Weight | 454.35 g/mol [2][4] |

| CAS Number | 977-96-8[2][4][5][6] |

| Synonyms | Pseudoisocyanine iodide, Decynium 22[2] |

| Appearance | Orange to dark red or dark green powder/crystals[3] |

| Melting Point | 273 °C (decomposes)[2][3] |

Absorption and Emission Spectra: A Detailed Analysis

The electronic absorption and emission spectra of this compound iodide are highly sensitive to its environment, particularly the solvent and its concentration.

The Monomer Spectrum

In dilute solutions of organic solvents like ethanol or methanol, the dye exists predominantly as a monomer. The monomer exhibits a primary absorption maximum (λmax) around 524 nm in ethanol.[1][2][5] This absorption band corresponds to the S0 → S1 electronic transition. The molar extinction coefficient (ε) is notably high, in the range of 54,000 L·mol⁻¹·cm⁻¹, indicating a strongly allowed transition.[1][5]

The fluorescence emission of the monomer is generally weak, with a very low quantum yield.[7] This is a common characteristic of many cyanine dyes, where non-radiative decay pathways, such as internal conversion and intersystem crossing, are highly efficient.

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the position of the absorption and emission bands, a phenomenon known as solvatochromism.[8][9] For cyanine dyes, the effect of the solvent on the absorption spectra depends on the refractive index and dielectric constant of the solvent.[8] Generally, an increase in solvent polarity can lead to shifts in the spectral bands. While some cyanine dyes show significant solvatochromism, this compound iodide's absorption is not dramatically affected by solvent polarity in terms of peak position, though the solvent choice is critical for aggregation studies.[10][11]

Concentration Effects: The Formation of H- and J-Aggregates

One of the most fascinating aspects of this compound iodide is its propensity to self-assemble into aggregates in solution, particularly in aqueous environments.[4] This aggregation leads to dramatic changes in the absorption spectrum.

-

H-Aggregates (Hypsochromic Shift): At intermediate concentrations, "sandwich-type" or H-aggregates can form. In these structures, the dye molecules are arranged in a face-to-face manner. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption maximum compared to the monomer.

-

J-Aggregates (Bathochromic Shift): At higher concentrations, or under specific conditions of solvent and temperature, highly ordered, "head-to-tail" J-aggregates form.[1] These aggregates are characterized by a very sharp, intense, and red-shifted (bathochromic) absorption band, often referred to as the "J-band".[1] For this compound iodide, this J-band typically appears around 573-580 nm.[1][12][13] The formation of J-aggregates is a cooperative process, and the resulting excitonic coupling between the dye molecules leads to this unique spectral feature.[1]

The dynamics of J-aggregate formation have been studied, showing that their appearance is concurrent with the decrease in the monomer and dimer absorption bands.[12][13]

Quantitative Spectral Data Summary

| Species | Solvent | Absorption λmax (nm) | Molar Extinction (ε) (L·mol⁻¹·cm⁻¹) | Emission λmax (nm) | Notes |

| Monomer | Ethanol | 524[1][2][5] | ~54,000[1][5] | Not readily available due to low quantum yield[7] | |

| Monomer | Methanol | 521-526 | ~1600 (at 521-526 nm) | - | |

| Monomer | Water | 525[4] | - | - | Prone to aggregation. |

| J-Aggregate | Water | 573[12][13] | - | ~575 | Exhibits resonance fluorescence. |

Experimental Protocols

Protocol 1: Measurement of Absorption Spectra

Objective: To measure the absorption spectra of this compound iodide at different concentrations to observe monomer and aggregate formation.

Materials:

-

This compound iodide powder

-

Ethanol (spectroscopic grade)

-

Deionized water

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the dye in ethanol. Due to the dye's light sensitivity, protect the solution from light by wrapping the flask in aluminum foil.[14]

-

Serial Dilutions: Perform serial dilutions of the stock solution with ethanol and deionized water to prepare a range of concentrations (e.g., 1 µM to 100 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range from 400 nm to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the final dilution (e.g., ethanol or water) and record a baseline spectrum.[15]

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution three times before filling it for measurement.[16] Record the absorption spectrum.

-

Data Analysis: Overlay the spectra from the different concentrations. Observe the monomer peak at lower concentrations and the emergence of H- and J-aggregate bands at higher concentrations in aqueous solutions.

Protocol 2: Measurement of Emission Spectra

Objective: To measure the fluorescence emission spectrum of this compound iodide J-aggregates.

Materials:

-

A solution containing J-aggregates of this compound iodide (prepared as in Protocol 1)

-

Quartz fluorescence cuvette

-

Fluorometer

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum of the J-aggregate (around 573 nm).

-

Emission Scan: Set the emission scan range from slightly above the excitation wavelength to approximately 700 nm.

-

Blank Measurement: Record a blank spectrum using the solvent.

-

Sample Measurement: Place the cuvette with the J-aggregate solution in the fluorometer and record the emission spectrum.

-

Data Analysis: Observe the emission peak, which for J-aggregates is typically very close to the absorption peak (resonance fluorescence).

Visualizations

Caption: Experimental workflow for spectroscopic analysis.

Caption: Aggregation models and resulting spectral shifts.

Conclusion

This compound iodide is a photochemically rich molecule whose absorption and emission properties are intricately linked to its molecular environment. The transition from monomer to H- and J-aggregates provides a classic example of how supramolecular assembly can dramatically alter photophysical behavior. A thorough understanding of these spectral characteristics is essential for its application in diverse fields, from fundamental spectroscopic studies to the development of advanced materials and biomedical probes.

References

- EvitaChem. (n.d.). This compound iodide (EVT-304010).

- TCI Chemicals. (n.d.). This compound Iodide | 977-96-8.

- Sigma-Aldrich. (n.d.). This compound iodide 97% | 977-96-8.

- Chen, P., et al. (2001). The effect of solvent on the optical properties of cyanine dye films. Solar Energy Materials and Solar Cells, 69(2), 157-162.

- Unknown Author. (n.d.). Spectroscopic Investigation on Solvent Effect for Cyanine Dyes. Acta Physico-Chimica Sinica.

- PhotochemCAD. (n.d.). This compound iodide.

- ChemicalBook. (n.d.). This compound IODIDE | 977-96-8.

- Fisher Scientific. (2025). Safety Data Sheet: 1,1-Diethyl-2,2-cyanine iodide.

- Sheppard, S. E., & Brigham, H. R. (1942). Some Effects of Solvents upon the Absorption Spectra of Dyes. III. Temperature and Organic Solutions of Cyanine Dyes. Journal of the American Chemical Society, 64(2), 380-384.

- Chem-Impex. (n.d.). This compound iodide.

- Prahl, S. (2017). This compound iodide. OMLC.

- Struganova, I. A. (2002). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 106(49), 11847-11850.

- Unknown Author. (n.d.). Solvatochromic behavior on the absorption spectra of Pinacyanol Chloride dye in various solvents. Asian Journal of Research in Chemistry.

- Unknown Author. (n.d.).

- Valenti, G., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C.

- Gustavus Adolphus College. (2007).

- Lakehead University. (n.d.).

- Unknown Author. (n.d.).

- Struganova, I. A. (2002). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 106(49), 11847-11850.

Sources

- 1. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound IODIDE | 977-96-8 [chemicalbook.com]

- 5. PhotochemCAD | this compound iodide [photochemcad.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound iodide [omlc.org]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. ajrconline.org [ajrconline.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nathan.instras.com [nathan.instras.com]

- 14. Absorption Spectra of Conjugated Dyes [gustavus.edu]

- 15. lakeheadu.ca [lakeheadu.ca]

- 16. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

J-aggregate formation of 1,1'-Diethyl-2,2'-cyanine iodide

An In-depth Technical Guide to the Formation of 1,1'-Diethyl-2,2'-cyanine iodide (PIC) J-Aggregates

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenomenon of J-Aggregation

The self-assembly of molecules into ordered supramolecular structures is a cornerstone of modern materials science and nanotechnology. Among the most fascinating examples of such phenomena are J-aggregates, named after E.E. Jelley who, along with G. Scheibe, first described them in the 1930s.[1] J-aggregates are assemblies of dye molecules that exhibit unique optical properties distinctly different from their constituent monomers.[2] Their formation is characterized by the appearance of a sharp, intense absorption band that is significantly red-shifted (a bathochromic shift) compared to the absorption band of the individual dye molecule.[1] This sharp absorption feature is known as the J-band.

This compound iodide, commonly known as pseudoisocyanine (PIC), is a cationic cyanine dye that has served as a canonical model for studying the principles of J-aggregation for decades.[1][3] Its ability to reliably form J-aggregates in aqueous solutions under specific conditions makes it an ideal system for investigating the fundamental photophysics and thermodynamics of molecular self-assembly. Understanding the formation of PIC J-aggregates is not merely an academic exercise; these structures possess unique excitonic properties that are leveraged in photography, optical sensing, and increasingly, in biomedical applications such as bioimaging and photothermal therapy.[2][4][5]

This guide provides a comprehensive overview of the core principles governing PIC J-aggregate formation, from the underlying theoretical framework to practical experimental protocols and characterization techniques.

Theoretical Framework: The Photophysics of Exciton Coupling

The unique optical properties of J-aggregates are a direct consequence of the collective electronic behavior of the assembled dye molecules. This behavior is elegantly described by Kasha's exciton theory, which is based on the Frenkel exciton model where the electronic excitation is delocalized over multiple molecules in the aggregate.[6][7]

Kasha's Exciton Model

Kasha's model explains the spectral shifts observed in molecular aggregates by considering the Coulombic coupling between the transition dipole moments of adjacent molecules.[8][9] The geometry of this coupling is paramount:

-

J-Aggregates (Head-to-Tail Arrangement): In PIC J-aggregates, the molecules arrange in a "head-to-tail" fashion. This specific alignment leads to a negative excitonic coupling, where the lowest energy exciton state is optically allowed and possesses the combined oscillator strength of the coupled monomers.[6][10] This results in a significant bathochromic (red) shift in the absorption spectrum, creating the characteristic J-band.[8][9] This cooperative effect also leads to an enhanced radiative decay rate, a phenomenon known as superradiance.[10]

-

H-Aggregates (Side-by-Side Arrangement): In contrast, when molecules arrange in a "side-by-side" or "card-stack" fashion, the excitonic coupling is positive. The highest energy exciton state becomes the most optically allowed, leading to a hypsochromic (blue) shift in the absorption spectrum.[8][9]

The angle of slippage between adjacent molecules in a stack is a critical determinant; a large slippage angle results in J-aggregate behavior, while a small slippage angle leads to H-aggregate formation.[11]

Caption: Energy level diagrams illustrating spectral shifts in H- and J-aggregates.

Mechanism and Kinetics of Formation

The formation of PIC J-aggregates is a dynamic process of self-assembly in solution. It is not a simple monomer-to-aggregate transition but a multi-step process that can be understood through nucleation and growth models.

-

Dimerization as an Initial Step: Experimental evidence strongly suggests that the aggregation process begins with the formation of dimers.[4] In aqueous solutions of PIC, a decrease in the monomer absorption peak (around 523 nm) is accompanied by the rise of a new band at approximately 485 nm, which is attributed to the dimer.[3][4]

-

Nucleation and Cooperative Growth: Following dimerization, small oligomers form. Once a critical nucleus size is reached, the aggregation process becomes highly cooperative and proceeds rapidly. This is observed as the sharp J-band (around 573 nm) grows in intensity at the expense of both the monomer and dimer bands.[3][4] The kinetics of this growth phase often follow an exponential or sigmoidal curve, which is characteristic of autocatalytic or cooperative processes.[4][12] Remarkably, as few as three PIC molecules may be sufficient to form a nucleus that produces a J-band.[3][4]

Caption: The sequential process from monomer to stable J-aggregate.

Critical Factors Influencing J-Aggregation

The formation and stability of PIC J-aggregates are exquisitely sensitive to a range of environmental parameters. Mastering control over these factors is essential for reproducible experimental outcomes.

| Factor | Effect on J-Aggregation | Causality and Rationale |

| Dye Concentration | Promotes. A critical concentration threshold must be exceeded. | Increases the probability of intermolecular collisions and interactions, favoring the formation of dimers and subsequent nuclei.[3] |

| Solvent | Crucial. High dielectric constant solvents (e.g., water) are required. | Water's high polarity screens the electrostatic repulsion between the cationic PIC molecules, lowering the energetic barrier for them to approach each other and aggregate. In low-polarity solvents like ethanol, PIC remains monomeric.[3][13] |

| Ionic Strength (Salt) | Strongly Promotes. Addition of salts like NaCl or KCl facilitates aggregation. | The salt ions create an electrical double layer around the charged dye molecules, providing a more effective screening of repulsive forces than water alone. This is a common strategy to induce J-aggregation at lower dye concentrations.[2][12][14] |

| Temperature | Inhibits at higher values. Lower temperatures generally favor aggregation. | J-aggregation is typically an exothermic process. According to Le Chatelier's principle, decreasing the temperature shifts the equilibrium toward the aggregated state.[15] |

| Anionic Templates | Strongly Promotes. Can induce aggregation at very low concentrations. | Anionic polymers, DNA, or surfaces act as scaffolds. They electrostatically attract and pre-organize the cationic PIC molecules, dramatically increasing the local concentration and facilitating a templated, often helical, aggregate structure.[16][17][18] |

| pH | Can influence. Affects the surface charge of templates or dye stability. | While PIC itself is stable across a wide pH range, the charge state of any templating molecules (like proteins or polymers) can be pH-dependent, thereby affecting the templating efficiency.[3][15] |

Experimental Guide: A Self-Validating Protocol

This section provides a robust, step-by-step methodology for the preparation and characterization of PIC J-aggregates. The protocol is designed to be self-validating, meaning the expected spectroscopic changes serve as a direct confirmation of successful J-aggregate formation.

Protocol for PIC J-Aggregate Preparation

-

Objective: To prepare a stable aqueous solution of PIC J-aggregates induced by salt.

-

Core Principle: A concentrated PIC stock solution is prepared in a non-aggregating solvent (methanol) and then injected into a saline aqueous solution to trigger aggregation under controlled conditions.

Materials:

-

This compound iodide (PIC) powder

-

Methanol (HPLC grade)

-

Sodium Chloride (NaCl, analytical grade)

-

Ultrapure water (≥18 MΩ·cm)

-

Volumetric flasks, micropipettes, magnetic stirrer

Step-by-Step Methodology:

-

Preparation of Stock Solutions (Causality: Avoids premature aggregation and ensures accurate dosing):

-

PIC Stock (e.g., 1.5 mM): Accurately weigh PIC powder and dissolve it in methanol to prepare a stock solution. Rationale: PIC does not aggregate in methanol, allowing for a stable, monomeric stock.

-

NaCl Solution (e.g., 100 mM): Dissolve NaCl in ultrapure water to the desired final concentration. Rationale: This solution provides the high ionic strength environment needed to induce aggregation.

-

-

Induction of J-Aggregation (Causality: Rapid mixing ensures homogeneous nucleation):

-

Pipette the desired volume of the NaCl solution into a clean glass vial containing a small magnetic stir bar.

-

Place the vial on a magnetic stirrer and begin stirring at a moderate speed.

-

Using a micropipette, rapidly inject a small volume of the PIC methanolic stock solution into the stirring saline solution to achieve the desired final PIC concentration (e.g., 5.0 x 10⁻⁵ M). Rationale: Rapid injection into a vortex ensures instantaneous and uniform mixing, promoting the formation of a large number of small nuclei rather than a few large, uncontrolled precipitates.

-

-

Incubation and Equilibration (Causality: Allows the aggregation process to reach completion):

-

Allow the solution to stir for a set period (e.g., 30-60 minutes) at room temperature, protected from light. The solution should develop a distinct purple/magenta color. Rationale: The aggregation process is time-dependent; this step allows the monomer-dimer-aggregate equilibrium to be reached, resulting in a stable suspension.

-

Spectroscopic Characterization

The primary method for confirming J-aggregate formation and studying its kinetics is UV-Visible absorption spectroscopy.

Expected Spectral Signature:

-

Monomer in Methanol: A primary absorption peak around 524 nm.[19]

-

Initial State in Water (before equilibration): A peak for the monomer (~523 nm) and a shoulder or distinct peak for the dimer (~485 nm).[4]

-

Final J-Aggregate in Saline Water: The disappearance of the monomer and dimer bands and the emergence of a new, intense, and sharp J-band at approximately 573 nm.[3][4] The presence of a single, clean isosbestic point during the transition indicates a clear conversion from one species (monomer/dimer) to another (J-aggregate).[2]

Caption: A step-by-step workflow from material preparation to final characterization.

Applications in Drug Development and Research

The unique photophysical properties of PIC J-aggregates make them valuable tools in biomedical research.

-

Cellular Probes: As cationic molecules, PIC monomers can accumulate in mitochondria driven by membrane potential. Intracellular aggregation can then occur, and the resulting fluorescence shift can be used to report on cellular health or the activity of certain organic cation transporters (OCTs).[20]

-

Theranostic Nanoparticles: J-aggregates of cyanine dyes can be encapsulated within liposomes or other nanoparticles.[5] This strategy offers several advantages:

-

Enhanced Photostability: The aggregated state can protect the dye from photobleaching.[21][22]

-

Red-Shifted Absorption: The J-band's shift to longer wavelengths is advantageous for biomedical applications, as it moves into a region where tissue absorbance is lower, allowing for deeper light penetration for photoacoustic imaging or photothermal therapy.[5]

-

High Payload: Nanocarriers can be loaded with a high concentration of the dye, leading to a very strong signal from the resulting J-aggregates.

-

-

Biosensing Platforms: The formation of J-aggregates can be templated by specific biomolecules like DNA.[16][17] This principle can be used to design sensors where the presence of a target analyte triggers the assembly of the J-aggregate, producing a clear optical signal.

Conclusion

The formation of this compound iodide J-aggregates is a classic yet powerful example of supramolecular self-assembly driven by a delicate balance of intermolecular forces and environmental conditions. Governed by the principles of exciton coupling, the process yields materials with remarkable optical properties, including an intense, red-shifted absorption band and superradiant emission. By carefully controlling factors such as concentration, solvent polarity, and ionic strength, researchers can reliably generate and manipulate these structures. The continued study of PIC J-aggregates not only deepens our fundamental understanding of molecular organization but also paves the way for innovative applications in advanced materials, biosensing, and nanomedicine.

References

-

Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution. The Journal of Physical Chemistry. [Link]

-

Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview. ChemistryOpen. [Link]

-

Dynamics of Formation of this compound Iodide J-Aggregates in Solution. ResearchGate. [Link]

-

Excitons in Molecular Aggregates. Chemistry LibreTexts. [Link]

-

Plexcitonic Nanoparticles: Plasmon−Exciton Coupling in Nanoshell−J-Aggregate Complexes. Nano Letters. [Link]

-

COUPLING BETWEEN J-AGGREGATES AND INORGANIC EXCITONS. World Scientific. [Link]

-

Bridging the gap between H- and J-aggregates: Classification and supramolecular tunability for excitonic band structures in two-dimensional molecular aggregates. AIP Publishing. [Link]

-

SPECTROSCOPIC INVESTIGATION OF J-AGGREGATE FORMATION OF CYANINE DYES IN AQUEOUS SOLUTIONS OF INORGANIC SALTS. Journal of Undergraduate Chemistry Research. [Link]

-

Strong coupling between excitons in J-aggregates and waveguide modes in thin polymer films. Applied Physics Letters. [Link]

-

Molecular Aggregate Photophysics beyond the Kasha Model: Novel Design Principles for Organic Materials. Accounts of Chemical Research. [Link]

-

Identifying Plasmon-Exciton Coupling in Au Nanoislands Coated with Thin Films of J-Aggregates. IEEE Xplore. [Link]

-

Effects of NaCl on the J-aggregation of two thiacarbocyanine dyes in aqueous solutions. ResearchGate. [Link]

-

Molecular Aggregate Photophysics beyond the Kasha Model: Novel Design Principles for Organic Materials. PubMed. [Link]

-

Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C. [Link]

-

Cross Determination of Exciton Coherence Length in J-Aggregates. ACS Publications. [Link]

-

Spectroscopic behavior of 1,1′-diethyl-2,2′-dicarbocyanine iodide in ethanol/water solutions with high ionic strength. ResearchGate. [Link]

-

Photophysics of J-aggregate Mediated Energy Transfer on DNA. OSTI.GOV. [Link]

-

Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PMC - PubMed Central. [Link]

-

Liquid-Crystalline J-Aggregates Formed by Aqueous Ionic Cyanine Dyes. Imaging.org. [Link]

-

Kinetics of Salt-Induced J-aggregation of Cyanine Dyes. ResearchGate. [Link]

-

Fluorescent Cyanine Dye J-Aggregates in the Fluorous Phase. PubMed. [Link]

-

A Facile Approach to Producing Liposomal J-Aggregates of Indocyanine Green with Diagnostic and Therapeutic Potential. NIH. [Link]

-

J-aggregate. Wikipedia. [Link]

-

Structural Engineering of Cyanine Dyes to Access Highly Redshifted and Emissive J-aggregates. ChemRxiv. [Link]

-

MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. PubMed Central. [Link]

-

H AND J AGGREGATES. Pradeep Research Group. [Link]

-

Cyanine Dyes: Fine Structures in Their Absorption Spectra. American Journal of Undergraduate Research. [Link]

-

DNA-Templated Formation of a Helical Cyanine Dye J-Aggregate. ACS Publications. [Link]

-

Characteristics of PIC-Cl J-aggregates in thin film PVA. ResearchGate. [Link]

-

Designing Highly Luminescent Molecular Aggregates via Bottom-Up Nanoscale Engineering. University of California, Berkeley. [Link]

-

DNA-Templated Formation of a Helical Cyanine Dye J-Aggregate. ResearchGate. [Link]

-

In situ orderly self-assembly strategy affording NIR-II-J-aggregates for in vivo imaging and surgical navigation. NIH. [Link]

-

Anionic Templates Drive Conversion between a ZnII9L6 Tricapped Trigonal Prism and ZnII6L4 Pseudo-Octahedra. Journal of the American Chemical Society. [Link]

-

Effect of Salts on the Aggregation and Strength of Protein-Based Underwater Adhesives. Langmuir. [Link]

-

Salt-Induced Dissolution of Protein Aggregates. The Journal of Physical Chemistry B. [Link]

-

J-Aggregation Formation of Cyanine Dyes. ResearchGate. [Link]

-

This compound iodide. PhotochemCAD. [Link]

-

Spectral features of the dispersion of carbocyanine dye J-aggregates in a liquid crystal matrix. Optica Publishing Group. [Link]

-

Exploring the Design of Superradiant J-Aggregates from Amphiphilic Monomer Units. PDF. [Link]

- Method for Producing J Aggregates.

Sources

- 1. J-aggregate - Wikipedia [en.wikipedia.org]

- 2. westmont.edu [westmont.edu]

- 3. researchgate.net [researchgate.net]